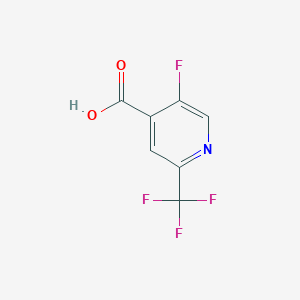![molecular formula C9H11NO3 B6229057 methyl N-[(2-hydroxyphenyl)methyl]carbamate CAS No. 850791-50-3](/img/no-structure.png)
methyl N-[(2-hydroxyphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(2-hydroxyphenyl)methyl]carbamate (mHPMC) is a chemical compound used in various scientific research applications. It is a derivative of carbamate, which is a functional group of organic compounds that are used in many industrial and commercial applications. mHPMC has been studied for its potential therapeutic uses, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
Methyl N-[(2-hydroxyphenyl)methyl]carbamate acts as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter in the nervous system and is involved in a variety of processes, such as memory and learning. By inhibiting the enzyme acetylcholinesterase, methyl N-[(2-hydroxyphenyl)methyl]carbamate increases the amount of acetylcholine in the body, which has beneficial effects on the nervous system.
Biochemical and Physiological Effects
Methyl N-[(2-hydroxyphenyl)methyl]carbamate has been studied for its biochemical and physiological effects. Studies have shown that methyl N-[(2-hydroxyphenyl)methyl]carbamate has neuroprotective effects, which means it can protect the nervous system from damage. It has also been found to have anticonvulsant effects, which means it can reduce the severity of seizures. Additionally, methyl N-[(2-hydroxyphenyl)methyl]carbamate has been found to have antinociceptive effects, which means it can reduce the perception of pain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[(2-hydroxyphenyl)methyl]carbamate has several advantages for lab experiments. It is a relatively stable compound, so it can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize, so it can be produced in large quantities for research purposes. However, methyl N-[(2-hydroxyphenyl)methyl]carbamate can be toxic in high doses, so it is important to use caution when handling the compound.
Orientations Futures
There are several potential future directions for the research and application of methyl N-[(2-hydroxyphenyl)methyl]carbamate. One potential direction is to further study the effects of methyl N-[(2-hydroxyphenyl)methyl]carbamate on the nervous system, as well as its potential therapeutic uses. Another potential direction is to explore the potential of methyl N-[(2-hydroxyphenyl)methyl]carbamate as a drug delivery system. Additionally, further research could be conducted to develop more efficient methods of synthesizing methyl N-[(2-hydroxyphenyl)methyl]carbamate. Finally, research could be conducted to explore the potential of methyl N-[(2-hydroxyphenyl)methyl]carbamate as a tool for drug design.
Méthodes De Synthèse
Methyl N-[(2-hydroxyphenyl)methyl]carbamate is synthesized through a reaction between 2-hydroxybenzaldehyde and methyl carbamate. The reaction is catalyzed by a base, such as sodium hydroxide, and is conducted at a temperature of approximately 150°C. The reaction produces a compound with the molecular formula C8H10N2O3.
Applications De Recherche Scientifique
Methyl N-[(2-hydroxyphenyl)methyl]carbamate is used in a variety of scientific research applications. It is used to study the effects of carbamate-based drugs on the human body and to study the pharmacological activity of carbamate-based drugs. It is also used in the synthesis of other compounds, such as carbamate-based drugs, for therapeutic use. Additionally, methyl N-[(2-hydroxyphenyl)methyl]carbamate is used as a reagent in the synthesis of various other compounds, such as drugs, for pharmaceutical use.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl N-[(2-hydroxyphenyl)methyl]carbamate involves the reaction of methyl chloroformate with 2-hydroxybenzylamine, followed by treatment with sodium hydroxide to form the final product.", "Starting Materials": [ "Methyl chloroformate", "2-hydroxybenzylamine", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzylamine in methanol.", "Step 2: Slowly add methyl chloroformate to the solution while stirring.", "Step 3: Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 4: Extract the product with chloroform.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of methanol and water.", "Step 8: Add sodium hydroxide to the solution and stir for 1 hour.", "Step 9: Acidify the solution with hydrochloric acid to obtain the final product, methyl N-[(2-hydroxyphenyl)methyl]carbamate." ] } | |
Numéro CAS |
850791-50-3 |
Nom du produit |
methyl N-[(2-hydroxyphenyl)methyl]carbamate |
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



